4-bromo-N-phenyl-N-[(2Z)-2-(phenylamino)-2-(phenylimino)ethyl]benzamide
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Overview
Description
4-BROMO-N-{[(Z)-N,N’-DIPHENYLCARBAMIMIDOYL]METHYL}-N-PHENYLBENZAMIDE is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by the presence of a bromine atom, a phenyl group, and a carbamimidoyl group, making it a subject of interest in organic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-N-{[(Z)-N,N’-DIPHENYLCARBAMIMIDOYL]METHYL}-N-PHENYLBENZAMIDE typically involves multiple steps, starting with the preparation of the core benzamide structure. The introduction of the bromine atom is usually achieved through bromination reactions, while the carbamimidoyl group is introduced via carbamimidoylation reactions. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and carbamimidoylation processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.
Chemical Reactions Analysis
Types of Reactions
4-BROMO-N-{[(Z)-N,N’-DIPHENYLCARBAMIMIDOYL]METHYL}-N-PHENYLBENZAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like hydroxide ions or amines are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted benzamides.
Scientific Research Applications
4-BROMO-N-{[(Z)-N,N’-DIPHENYLCARBAMIMIDOYL]METHYL}-N-PHENYLBENZAMIDE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-BROMO-N-{[(Z)-N,N’-DIPHENYLCARBAMIMIDOYL]METHYL}-N-PHENYLBENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-N-methyl-N-phenylbenzamide
- 4-Bromo-3-methyl-N-phenylbenzamide
- 4-Bromo-N-phenylbenzamide
Uniqueness
Compared to similar compounds, 4-BROMO-N-{[(Z)-N,N’-DIPHENYLCARBAMIMIDOYL]METHYL}-N-PHENYLBENZAMIDE stands out due to its complex structure and the presence of the carbamimidoyl group
Properties
Molecular Formula |
C27H22BrN3O |
---|---|
Molecular Weight |
484.4 g/mol |
IUPAC Name |
N-(2-anilino-2-phenyliminoethyl)-4-bromo-N-phenylbenzamide |
InChI |
InChI=1S/C27H22BrN3O/c28-22-18-16-21(17-19-22)27(32)31(25-14-8-3-9-15-25)20-26(29-23-10-4-1-5-11-23)30-24-12-6-2-7-13-24/h1-19H,20H2,(H,29,30) |
InChI Key |
UAROUGACDMIZFO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=NC2=CC=CC=C2)CN(C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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